Cas no 17126-65-7 (Ethyl 4-Isothiocyanatobutyrate)
Ethyl 4-Isothiocyanatobutyrate Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-isothiocyanato-, ethyl ester
- Ethyl 4-isothiocyanatobutyrate
- ethyl 4-isothiocyanatobutanoate
- 4-Isothiocyanato-butyric acid ethyl ester
- MFCD00041135
- ethyl-4-isothiocyanatobutanoate
- SCHEMBL3083780
- Butyric acid, 4-isothiocyanato-, ethyl ester
- J-010706
- FT-0682042
- 17126-65-7
- Butanoic acid, 4-isothiocyanato-, ethyl ester
- E-4IB
- AKOS006344450
- 4-Isothiocyanatobutanoic acid ethyl ester
- DTXSID10169051
- EN300-1458804
- Butanoic acid,4-isothiocyanato-,ethyl ester
- E-4IB cpd
- Ethyl 4-isothiocyatobutyrate, 98%
- DTXCID2091542
- Ethyl 4-Isothiocyanatobutyrate
-
- MDL: MFCD00041135
- Inchi: 1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3
- InChI Key: FAGABVVHWPYGBK-UHFFFAOYSA-N
- SMILES: S=C=NCCCC(=O)OCC
Computed Properties
- Exact Mass: 173.05100
- Monoisotopic Mass: 173.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 70.8Ų
Experimental Properties
- Density: 1,09 g/cm3
- Boiling Point: 88°C 3mm
- PSA: 70.75000
- LogP: 1.43250
Ethyl 4-Isothiocyanatobutyrate Security Information
- Hazardous Material transportation number:UN 2810
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 26-36/37/39
- HazardClass:IRRITANT-HARMFUL
Ethyl 4-Isothiocyanatobutyrate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 4-Isothiocyanatobutyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E921638-100mg |
Ethyl 4-Isothiocyanatobutyrate |
17126-65-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E921638-500mg |
Ethyl 4-Isothiocyanatobutyrate |
17126-65-7 | 500mg |
$ 115.00 | 2022-06-05 | ||
| TRC | E921638-1g |
Ethyl 4-Isothiocyanatobutyrate |
17126-65-7 | 1g |
$ 160.00 | 2022-06-05 | ||
| Fluorochem | 008965-250mg |
Ethyl 4-isothiocyanatobutyrate |
17126-65-7 | 98% | 250mg |
£43.00 | 2022-02-28 | |
| Fluorochem | 008965-2g |
Ethyl 4-isothiocyanatobutyrate |
17126-65-7 | 98% | 2g |
£77.00 | 2022-02-28 | |
| Fluorochem | 008965-10g |
Ethyl 4-isothiocyanatobutyrate |
17126-65-7 | 98% | 10g |
£311.00 | 2022-02-28 | |
| abcr | AB150729-2 g |
Ethyl 4-isothiocyanatobutyrate, 98%; . |
17126-65-7 | 98% | 2 g |
€170.60 | 2023-07-20 | |
| abcr | AB150729-10 g |
Ethyl 4-isothiocyanatobutyrate, 98%; . |
17126-65-7 | 98% | 10 g |
€524.20 | 2023-07-20 | |
| Oakwood | 008965-250mg |
Ethyl 4-isothiocyanatobutyrate |
17126-65-7 | 98% | 250mg |
$45.00 | 2024-07-19 | |
| Oakwood | 008965-1g |
Ethyl 4-isothiocyanatobutyrate |
17126-65-7 | 98% | 1g |
$90.00 | 2024-07-19 |
Ethyl 4-Isothiocyanatobutyrate Suppliers
Ethyl 4-Isothiocyanatobutyrate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Ethyl 4-Isothiocyanatobutyrate
Ethyl 4-Isothiocyanatobutyrate (CAS No. 17126-65-7): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 4-Isothiocyanatobutyrate, with the chemical formula C6H7NO2S and the CAS number 17126-65-7, is a versatile and highly reactive compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its isothiocyanate functional group, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. The unique reactivity of the isothiocyanate moiety allows for diverse chemical transformations, making it an indispensable tool for researchers exploring novel synthetic pathways and molecular architectures.
The Ethyl 4-Isothiocyanatobutyrate molecule exhibits a high degree of electrophilicity due to the presence of the isothiocyanate group, which readily participates in nucleophilic addition reactions. This property has been leveraged in the development of innovative synthetic strategies for constructing complex organic molecules. In particular, its ability to undergo condensation reactions with amines and alcohols has made it a valuable reagent in the preparation of thioureas, carbamates, and other heterocyclic compounds. These derivatives have shown promise in various biological applications, including enzyme inhibition and drug discovery.
Recent advancements in the field of medicinal chemistry have highlighted the importance of isothiocyanates as pharmacophores in the design of novel therapeutic agents. The Ethyl 4-Isothiocyanatobutyrate has been utilized in the synthesis of small-molecule inhibitors targeting a wide range of biological pathways. For instance, studies have demonstrated its role in developing compounds that modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are implicated in various inflammatory diseases, making such inhibitors potential candidates for therapeutic intervention.
In addition to its pharmaceutical applications, Ethyl 4-Isothiocyanatobutyrate has found utility in agrochemical research. Its reactivity allows for the facile synthesis of thiourea-based compounds that exhibit herbicidal and fungicidal properties. These derivatives have been investigated as alternatives to traditional pesticides, offering a more environmentally friendly approach to crop protection. The growing demand for sustainable agricultural practices has spurred interest in developing novel agrochemicals derived from readily available intermediates like Ethyl 4-Isothiocyanatobutyrate.
The synthesis of Ethyl 4-Isothiocyanatobutyrate typically involves the reaction of 4-bromobutyric acid ethyl ester with sodium thiocyanate under controlled conditions. This process highlights the compound's role as a building block in organic synthesis. The reaction proceeds via nucleophilic substitution, where the bromine atom is displaced by the thiocyanate ion to form the desired isothiocyanate derivative. This methodological approach underscores the importance of Ethyl 4-Isothiocyanatobutyrate as a commercially viable intermediate for further chemical manipulation.
From a mechanistic standpoint, the reactivity of Ethyl 4-Isothiocyanatobutyrate is governed by the electronic structure of its isothiocyanate group. The presence of a sulfur atom adjacent to the carbon-nitrogen triple bond imparts significant electrophilicity, facilitating rapid reactions with nucleophiles. This characteristic has been exploited in transition-metal-catalyzed cross-coupling reactions, where Ethyl 4-Isothiocyanatobutyrate serves as an effective electrophile. Such transformations have enabled the construction of complex molecular frameworks with potential applications in materials science and catalysis.
The growing interest in bioconjugation techniques has also positioned Ethyl 4-Isothiocyanatobutyrate as a valuable tool for protein modification. Its ability to react with primary amines on proteins allows for site-specific labeling, which is crucial for structural biology studies and diagnostic applications. Researchers have utilized this compound to develop probes for imaging proteins in living cells, providing insights into their dynamic behavior and interactions within cellular machinery.
In conclusion, Ethyl 4-Isothiocyanatobutyrate (CAS No. 17126-65-7) is a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique reactivity and synthetic versatility make it an indispensable intermediate for developing novel bioactive molecules. As research continues to uncover new applications for this compound, its significance in advancing scientific understanding and technological innovation is expected to grow further.
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